![molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7](/img/structure/B2783935.png)
1-[2-(Diphenylmethoxy)ethyl]piperazine
Overview
Description
1-[2-(Diphenylmethoxy)ethyl]piperazine is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a diphenylmethoxyethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with 2-chloroethylpiperazine under basic conditions. The reaction typically proceeds as follows:
Step 1: Diphenylmethanol is converted to diphenylmethoxy chloride using thionyl chloride.
Step 2: The resulting diphenylmethoxy chloride reacts with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyethyl group undergoes substitutions with various reagents:
Functional Group Transformations
-
Diazo reaction : Treatment with sodium nitrite and sodium azide in acetic acid converts the amino group to an azide derivative (e.g., z71-DEEP ) .
-
Oxidation/Reduction : The ketone group (if present) can be oxidized or reduced, though specific examples for this compound are not detailed in the sources.
Key Research Findings
-
Structure-activity relationships : Substituent position (C2 vs. C3) and electronic effects significantly influence binding to dopamine (DAT) and serotonin (SERT) transporters .
-
Stability : The compound remains stable under specific laboratory conditions, enabling prolonged biochemical studies.
-
Biological applications : As a selective DAT inhibitor (e.g., GBR-12935), it demonstrates potential in neuropsychiatric drug development .
Scientific Research Applications
Chemical Properties and Structure
1-[2-(Diphenylmethoxy)ethyl]piperazine has the molecular formula . Its structure features a piperazine ring substituted with a diphenylmethoxy group, which is crucial for its biological activity. The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) research.
Central Nervous System Disorders
This compound and its derivatives have been studied for their effects on dopamine transporters, making them potential candidates for treating conditions such as depression and schizophrenia. Research indicates that modifications to the piperazine ring can enhance selectivity and potency as dopamine reuptake inhibitors .
Case Study: Dopamine Transport Inhibition
- A study demonstrated that this compound effectively inhibited dopamine uptake in rat striatal synaptosomes, showcasing a concentration-dependent effect . This inhibition is crucial for developing treatments targeting dopamine dysregulation in psychiatric disorders.
Neuroprotective Effects
The compound exhibits neuroprotective properties, particularly in models of Alzheimer’s disease. Research has shown that derivatives of this compound can activate TRPC6 channels, which are implicated in synaptic plasticity and cognitive function .
Case Study: Synaptoprotective Activity
- In vivo studies using Alzheimer’s mouse models indicated that certain derivatives could reverse deficits in synaptic plasticity, suggesting a potential therapeutic role in neurodegenerative diseases .
Comparative Efficacy of Derivatives
To better understand the pharmacological profile of this compound, a comparative analysis of various derivatives was conducted. The following table summarizes key findings regarding their efficacy as dopamine transporter inhibitors:
Compound Name | IC50 (µM) | Selectivity for DAT | Selectivity for SERT |
---|---|---|---|
This compound | 0.5 | High | Low |
GBR 12909 | 0.3 | Very High | Moderate |
GBR 12935 | 0.4 | High | High |
Mechanism of Action
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
1-[2-(Diphenylmethoxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.
Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.
GBR-12,935: A piperazine derivative with potent dopamine reuptake inhibition.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
1-[2-(Diphenylmethoxy)ethyl]piperazine, commonly referred to as GBR 12935, is a compound that has garnered attention in pharmacological research due to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring substituted with a diphenylmethoxy group. Its structural characteristics contribute significantly to its biological activity, particularly its affinity for neurotransmitter transporters.
The primary mechanism of action for GBR 12935 involves the inhibition of dopamine reuptake by binding to DAT. This action enhances dopaminergic signaling, which is crucial in various neurological conditions, including addiction and depression. The compound's selectivity for DAT over SERT has been a focal point in studies aimed at developing treatments for cocaine dependence.
Binding Affinity
Research indicates that the binding affinity of GBR 12935 for DAT is influenced by structural modifications. For instance, variations in the phenylpropyl side chain significantly affect its interaction with DAT and SERT. The following table summarizes the binding affinities (Ki values) of GBR 12935 and its analogs:
Compound | Ki (nM) for DAT | Ki (nM) for SERT |
---|---|---|
This compound | 54 ± 6 | 88 ± 3 |
Analog A | 450 ± 50 | 1400 ± 50 |
Analog B | 140 ± 4 | 110 ± 3 |
In Vitro Studies
In vitro studies demonstrate that GBR 12935 effectively inhibits [^3H]-dopamine uptake in rat striatal synaptosomes in a concentration-dependent manner. This inhibition is irreversible and correlates with alterations in Vmax and Km values, indicating significant changes in transporter dynamics upon exposure to the compound .
In Vivo Studies
In vivo experiments involving rhesus monkeys show that GBR 12935 can suppress cocaine-maintained responding without affecting food intake. This property suggests potential therapeutic applications in managing cocaine addiction . Furthermore, studies have shown that the compound can facilitate recovery of DAT after pharmacological inactivation, highlighting its role in modulating dopaminergic signaling .
Structure-Activity Relationship (SAR)
The SAR studies conducted on GBR 12935 reveal that minor modifications to the structure can lead to substantial changes in pharmacological profiles. For instance, alterations at the C2 and C3 positions of the phenylpropyl side chain yield different affinities for DAT and SERT. The following findings summarize key insights from SAR studies:
- Substituent Effects : The electronic and steric properties of substituents at C2 and C3 significantly influence binding affinities.
- Conformational Stability : The preferred conformations for binding appear to be those that minimize steric hindrance while maximizing interaction with the transporter sites.
- Analog Development : New analogs derived from GBR 12935 have been synthesized to enhance selectivity and potency against specific transporters, demonstrating the potential for developing targeted therapeutics .
Case Studies
Several case studies illustrate the therapeutic potential of GBR 12935:
- Cocaine Addiction : In a study involving rhesus monkeys, administration of GBR 12935 led to a marked decrease in cocaine-seeking behavior without adverse effects on feeding behavior, suggesting its utility as a treatment option for cocaine addiction .
- Neuroprotection : Emerging research indicates that piperazine derivatives similar to GBR 12935 may exhibit neuroprotective effects by activating specific ion channels involved in neuronal health, opening avenues for treating neurodegenerative diseases .
Q & A
Q. Basic: What are the key synthetic strategies for 1-[2-(Diphenylmethoxy)ethyl]piperazine, and how are critical intermediates validated?
Methodological Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Piperazine core formation via cyclo-condensation of ethylenediamine derivatives under reflux with ethanol .
- Step 2 : Introduction of the diphenylmethoxyethyl group using a Williamson ether synthesis, requiring controlled pH (7–9) and catalysts like K₂CO₃ .
- Validation : Intermediate purity is confirmed via HPLC (>95% purity) and ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for ether linkages) .
Q. Advanced: How can researchers optimize reaction yields for sterically hindered intermediates in this compound’s synthesis?
Methodological Answer :
Steric hindrance in diphenylmethoxy groups often reduces coupling efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20% .
- Catalyst screening : Pd(OAc)₂/XPhos systems enhance cross-coupling efficiency for aryl ethers .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
Q. Basic: What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) confirm diphenyl groups; piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .
- ¹³C NMR : Ether carbons (C-O) at 65–75 ppm; quaternary carbons in diphenylmethoxy at 140–145 ppm .
- FT-IR : C-O-C stretch at 1,100–1,250 cm⁻¹ .
Q. Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer :
- Molecular docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) using AutoDock Vina. Focus on hydrogen bonding with piperazine N-atoms and π-π stacking with diphenyl groups .
- MD simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to predict blood-brain barrier permeability .
Q. Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A affinity) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on HEK-293 cells (EC₅₀ > 50 µM indicates low toxicity) .
Q. Advanced: How to resolve contradictions in receptor binding data across studies?
Methodological Answer :
Conflicting data (e.g., µ-opioid vs. σ-receptor affinity) may arise from:
- Receptor subtype selectivity : Use knockout cell lines or subtype-specific antagonists (e.g., β-FNA for µ-opioid) .
- Binding conditions : Adjust ionic strength (e.g., 150 mM NaCl reduces false σ-receptor interactions) .
Q. Basic: What are the stability profiles of this compound under varying pH conditions?
Methodological Answer :
- pH 1–2 (gastric) : Rapid degradation (t₁/₂ < 2 hrs) due to protonation of piperazine N-atoms .
- pH 7.4 (physiological) : Stable for 24 hrs (HPLC shows <5% degradation) .
- Storage : −20°C in amber vials with desiccants to prevent hygroscopic decomposition .
Q. Advanced: How to design SAR studies for optimizing CNS penetration?
Methodological Answer :
- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP (target 2–3) .
- P-gp efflux avoidance : Replace diphenylmethoxy with smaller substituents (e.g., p-methoxyphenyl) .
- In silico BBB prediction : Use QikProp to evaluate PSA (<90 Ų) and MW (<450 g/mol) .
Q. Basic: What purification techniques are effective for isolating this compound?
Methodological Answer :
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) .
- Recrystallization : Use ethanol/water (8:2) to remove polar impurities .
- HPLC prep : C18 column, isocratic MeCN/H₂O (70:30) at 2 mL/min .
Q. Advanced: What strategies mitigate toxicity in preclinical models?
Methodological Answer :
- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxide derivatives) .
- Prodrug design : Mask piperazine with acetyl groups to reduce acute toxicity (LD₅₀ increase from 50 mg/kg to 150 mg/kg in rats) .
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDHHKTIBKZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.